molecular formula C6H8INO B14696908 4-Hydroxy-1-methylpyridin-1-ium iodide CAS No. 32188-15-1

4-Hydroxy-1-methylpyridin-1-ium iodide

Cat. No.: B14696908
CAS No.: 32188-15-1
M. Wt: 237.04 g/mol
InChI Key: LTOAEJZFPGKZIQ-UHFFFAOYSA-N
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Description

4-Hydroxy-1-methylpyridin-1-ium iodide is a chemical compound with the molecular formula C7H10INO. It is a pyridinium derivative, characterized by the presence of a hydroxymethyl group at the 4-position and a methyl group at the 1-position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-methylpyridin-1-ium iodide typically involves the reaction of 4-hydroxymethylpyridine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include 4-carboxy-1-methylpyridin-1-ium iodide, 4-methyl-1-methylpyridin-1-ium iodide, and various substituted derivatives .

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyridinium ring can participate in π-π interactions with aromatic residues in proteins, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-1-methylpyridin-1-ium iodide is unique due to the presence of both a hydroxymethyl group and a methyl group on the pyridinium ring, which enhances its reactivity and versatility in various chemical reactions. Its iodide ion also contributes to its distinct properties, making it a valuable compound in research and industrial applications .

Properties

CAS No.

32188-15-1

Molecular Formula

C6H8INO

Molecular Weight

237.04 g/mol

IUPAC Name

1-methylpyridin-1-ium-4-ol;iodide

InChI

InChI=1S/C6H7NO.HI/c1-7-4-2-6(8)3-5-7;/h2-5H,1H3;1H

InChI Key

LTOAEJZFPGKZIQ-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=C(C=C1)O.[I-]

Origin of Product

United States

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